REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[CH2:10][N:9](C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[CH2:8][C:5]2=[N:6][CH:7]=1.FC(F)(F)C(O)=O>C(Cl)(Cl)Cl.CO>[Br:1][C:2]1[CH:3]=[C:4]2[CH2:10][NH:9][CH2:8][C:5]2=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
0.18 mmol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC1)CN(C2)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After 5 minutes stirring at 0° C. and 30 minutes at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
1 ml 1N HCl was added
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ether (2 times)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic phases were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |